![molecular formula C22H23NO3 B2669680 1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-60-9](/img/structure/B2669680.png)
1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is characterized by two rings sharing a single atom . The molecule also contains a tolyl group, which is a functional group related to toluene .
Synthesis Analysis
The synthesis of spirocyclic compounds, such as the one , is a significant area of research in organic chemistry. The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the tolyl group. Spirocyclic compounds are inherently three-dimensional, which allows them to project functionalities in all three dimensions .Chemical Reactions Analysis
Spirocyclic compounds, including the one , can undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Acetyl-CoA Carboxylase Inhibitors
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC) in vitro. Compounds within this class have shown inhibitory activity in the low nanomolar range, indicating potential applications in the treatment of metabolic disorders such as obesity and diabetes through the regulation of lipid metabolism. One compound in particular was noted for its ability to reduce the respiratory quotient in mice, suggesting an increase in whole body fat oxidation even under a high carbohydrate diet, thus highlighting its potential therapeutic utility (Shinde et al., 2009).
Pharmacophore in Medicinal Chemistry
The spiro[chromane-2,4'-piperidine]-4(3H)-one framework serves as a crucial pharmacophore in medicinal chemistry, being a key structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds demonstrate significant biological relevance, offering prospects for the development of new biologically active substances. This structural motif has been associated with diverse biological activities, emphasizing its potential utility in drug discovery and development (Ghatpande et al., 2020).
Histone Deacetylase (HDAC) Inhibitors
Spiro[chromane-2,4'-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, showcasing significant in vitro antiproliferative activities and improved in vivo pharmacokinetic profiles. These compounds have shown the potential for superior antitumor activity in preclinical models, indicating their relevance in the development of new anticancer therapies. The structural modifications of these compounds have been studied extensively to enhance their HDAC inhibitory activities, antiproliferative effects, and pharmacokinetic properties, underscoring their therapeutic potential (Thaler et al., 2012).
Anti-Microbial Agents
Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been synthesized, demonstrating excellent anti-fungal and anti-microbial activities. These compounds exhibited promising docking integrations, suggesting their potential as potent anti-microbial agents. The synthesis method developed for these compounds highlights an efficient approach for generating novel spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives with significant biological activities (Ghatpande et al., 2021).
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . Furthermore, spirocyclic compounds have shown significant potential in drug design due to their promising biological activity . Therefore, future research could focus on exploring the therapeutic potential of this compound and similar structures.
特性
IUPAC Name |
1'-[2-(3-methylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16-5-4-6-17(13-16)14-21(25)23-11-9-22(10-12-23)15-19(24)18-7-2-3-8-20(18)26-22/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUDLRRWHBDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)
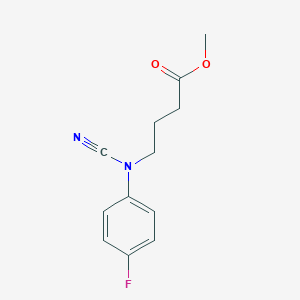
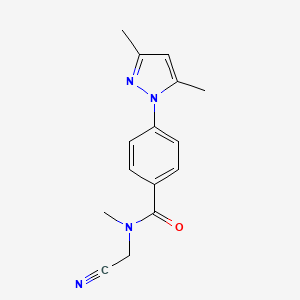
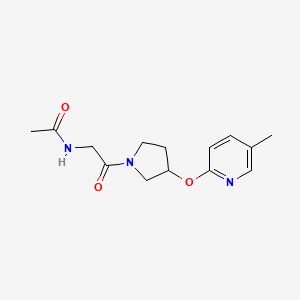
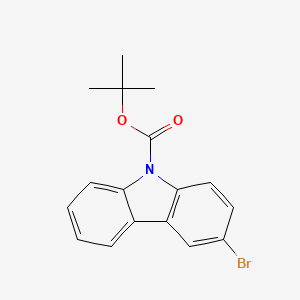
![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)

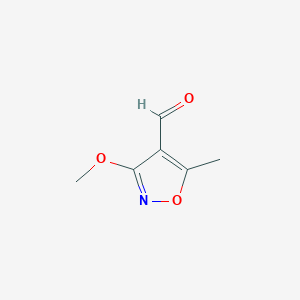
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)